molecular formula C22H29N3O3S B2689907 N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 946363-59-3

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2689907
CAS No.: 946363-59-3
M. Wt: 415.55
InChI Key: SNLUTLVRBCPTMI-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that features a sulfonamide group, a quinoline derivative, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group, and finally the attachment of the propionamide moiety. Key reagents and conditions include:

    Quinoline Derivative Synthesis: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Sulfonamide Formation:

    Propionamide Attachment: The final step involves the coupling of the sulfonamide intermediate with a propionyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline moiety may intercalate with DNA or interact with other biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide
  • N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide

Uniqueness

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-methyl-4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-4-22(26)24-19-8-10-21(16(2)14-19)29(27,28)23-12-11-17-7-9-20-18(15-17)6-5-13-25(20)3/h7-10,14-15,23H,4-6,11-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLUTLVRBCPTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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